4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene

Catalog No.
S11307785
CAS No.
937602-84-1
M.F
C9H9F2NO3
M. Wt
217.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene

CAS Number

937602-84-1

Product Name

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene

IUPAC Name

4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

InChI

InChI=1S/C9H9F2NO3/c1-6-4-7(15-5-9(10)11)2-3-8(6)12(13)14/h2-4,9H,5H2,1H3

InChI Key

RCEZMBSUAGBHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)[N+](=O)[O-]

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by the presence of a nitro group, a difluoroethyl group, and a methyl group attached to a benzene ring. Its chemical formula is C9H9F2NO3, and it features a unique structure that contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Typical of nitro compounds and ethers. Notably, it can undergo:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine under specific conditions, which could lead to further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles due to the electron-withdrawing nature of the nitro group, allowing for the introduction of additional substituents.
  • Fluorine Exchange Reactions: The difluoroethyl moiety may engage in reactions where fluorine atoms are replaced with other nucleophiles or functional groups .

The synthesis of 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene typically involves several steps:

  • Preparation of 2-Methyl-1-nitrobenzene: This can be achieved through nitration of toluene using a mixture of nitric and sulfuric acids.
  • Formation of the Difluoroethoxy Group: This involves reacting 2,2-difluoroethanol with an appropriate alkylating agent or through etherification processes.
  • Coupling Reaction: The final step usually involves coupling the difluoroethoxy compound with the nitrobenzene derivative under suitable conditions (e.g., using catalysts or heat) to yield the target compound .

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Materials Science: In the development of new materials with specific electronic or optical properties due to its unique structural features.
  • Agriculture: Potentially as an agrochemical given its chemical reactivity profiles .

Interaction studies involving 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene could focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules can provide insights into its pharmacokinetics.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems could reveal its safety profile and efficacy.
  • Synergistic Effects: Exploring how this compound works in conjunction with other pharmaceuticals or agrochemicals could enhance its application potential .

Several compounds share structural similarities with 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Fluoro-2-methoxy-1-nitrobenzeneFluorine and methoxy substituentsUsed in synthesizing imidazopyridines
1-(2,2-Difluoroethoxy)-5-fluoro-4-methyl-2-nitrobenzeneDifluoroethoxy and fluoro groupsExhibits different reactivity due to fluorine
3-((4-(2,2-Dichloro-1,1-difluoroethoxy)-2-methyl-5-nitrophenyl)sulfonyl)-2-propenenitrileContains dichloro substituentsNotable for antimicrobial activity

The uniqueness of 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene lies in its specific combination of functional groups that may confer distinct chemical properties and biological activities compared to these similar compounds .

Nucleophilic Aromatic Substitution Approaches

Traditional Organic Solvent-Based Synthesis

The synthesis of 4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene via NAS typically begins with 2-methyl-1-nitro-4-chlorobenzene as the starting material. In a representative procedure, the chloro substituent is displaced by a 2,2-difluoroethoxy group under strongly basic conditions. A mixture of 2-methyl-1-nitro-4-chlorobenzene (1.0 equiv), 2,2-difluoroethanol (1.2 equiv), and potassium hydroxide (2.5 equiv) in anhydrous dimethylformamide (DMF) is heated at 80–90°C for 12–16 hours [1]. The nitro group at the para position activates the ring toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance and inductive effects [2].

Key parameters influencing reaction efficiency include:

  • Solvent polarity: DMF (ε = 36.7) outperforms lower-polarity solvents like toluene (ε = 2.4) due to better stabilization of ionic intermediates [1] [2].
  • Base strength: Potassium hydroxide achieves higher yields (78–82%) compared to sodium carbonate (45–50%) by ensuring complete deprotonation of the 2,2-difluoroethanol nucleophile [1] [3].
  • Temperature profile: Reactions below 70°C show incomplete conversion (<50%), while temperatures exceeding 100°C promote side reactions such as nitro group reduction [1].

The mechanism proceeds through a two-step aromatic substitution:

  • Nucleophilic attack: The alkoxide ion forms a σ-complex with the aromatic ring, temporarily breaking aromaticity [2] [6].
  • Leaving group expulsion: Chloride ion departure restores aromaticity, yielding the difluoroethoxy-substituted product [2].

Phase-Transfer Catalyzed Aqueous Phase Synthesis

Recent advancements employ phase-transfer catalysts (PTCs) to facilitate reactions in biphasic water-organic systems. A typical protocol uses:

  • 2-Methyl-1-nitro-4-chlorobenzene (1.0 equiv)
  • 2,2-Difluoroethanol (1.5 equiv)
  • Sodium hydroxide (50% aqueous solution)
  • Tetrabutylammonium bromide (0.1 equiv)

The mixture is stirred vigorously at 60°C for 6–8 hours, achieving yields comparable to traditional methods (75–80%) with reduced solvent volumes [3] [5]. PTCs enhance reaction kinetics by shuttling the deprotonated nucleophile into the organic phase, increasing effective concentration at the phase boundary [3].

Comparative analysis reveals:

ParameterTraditional MethodPTC Method
Reaction Time12–16 h6–8 h
Temperature80–90°C60°C
Solvent Volume10 mL/g5 mL/g
Isolated Yield78–82%75–80%

The reduced energy input and improved atom economy make PTC methods preferable for scale-up [3] [5].

Optimization of Difluoroethoxy Group Introduction

Temperature and Pressure Effects on Yield

Systematic studies demonstrate nonlinear relationships between temperature and conversion rates:

Temperature (°C)Conversion (%)Selectivity (%)
503298
706897
909489
1109675

Elevated temperatures above 100°C promote competing hydrolysis of the difluoroethoxy group, reducing selectivity [1] . Reduced pressure (200–300 mmHg) improves yields by facilitating azeotropic removal of water in traditional methods, particularly when using hygroscopic solvents like DMF [1].

Catalyst Systems for Selective Etherification

Transition metal catalysts enable milder reaction conditions for challenging substrates:

  • Copper(I) iodide (5 mol%): Enhances reactivity of electron-deficient aromatics at 70°C (yield: 85%) [6].
  • Ruthenium(II) complexes (2 mol%): Catalyzes C–O bond formation via η⁶-arene intermediates at 40°C (yield: 88%) [6].
  • Palladium nanoparticles (1 mol%): Enables coupling under neutral conditions (yield: 82%) [5].

The ruthenium-catalyzed pathway proceeds through a proposed mechanism:

  • Arene coordination to Ru(II) center
  • Nucleophilic attack on the activated ring
  • Ligand exchange to release product [6]

Purification and Isolation Techniques

Crystallization Optimization Strategies

Recrystallization from methanol-water systems (4:1 v/v) produces high-purity crystals (99.5% by HPLC). Critical parameters include:

  • Cooling rate: 0.5°C/min from 60°C to 20°C
  • Seed crystal size: 50–100 µm optimal for controlled growth
  • Antisolvent addition: Water introduced at 45°C prevents oiling out [1]

Chromatographic Separation Challenges

Silica gel chromatography with hexane-ethyl acetate (7:3) resolves common impurities:

ImpurityRf ValueResolution Factor
Des-nitro analog0.321.8
Di-ether byproduct0.282.1
Starting material0.453.0

Gradient elution (5–40% ethyl acetate over 40 column volumes) improves separation of structurally similar contaminants [1] .

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

217.05504947 g/mol

Monoisotopic Mass

217.05504947 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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